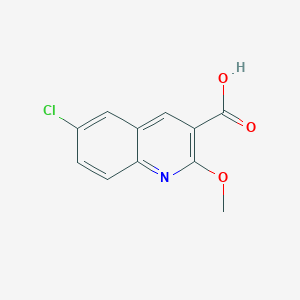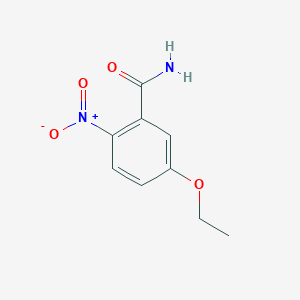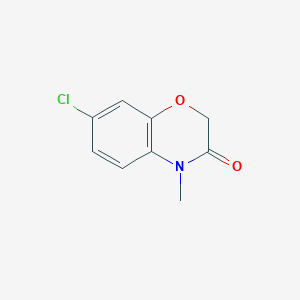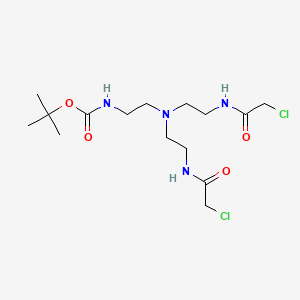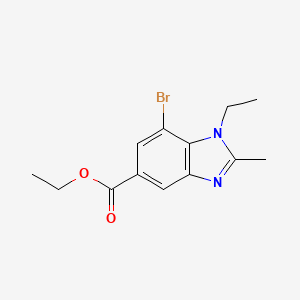![molecular formula C7H8N4O3 B1432076 Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1039766-71-6](/img/structure/B1432076.png)
Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
Overview
Description
Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate, also known as MTT, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. In
Scientific Research Applications
Neuroprotection
Scientific Field
Neuropharmacology Application Summary: This compound has been evaluated for its potential neuroprotective and anti-neuroinflammatory properties, particularly in the context of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Methods of Application:
- Evaluation: Cell viability assays (MTT), Elisa, qRT-PCR, western blotting, and molecular docking were used. Results Summary: Compounds exhibited significant neuroprotective activity by reducing the expression of ER chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-inflammatory
Scientific Field
Immunopharmacology Application Summary: The anti-inflammatory activity was assessed through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Methods of Application:
- Evaluation: Inhibition of NO and TNF-α production was measured. Results Summary: The compounds showed significant anti-neuroinflammatory properties .
Medicinal Chemistry
Scientific Field
Medicinal Chemistry Application Summary: The compound’s derivatives are being explored for their medicinal properties, including antiviral, anticancer, antioxidant, and antimicrobial activities . Methods of Application:
- Evaluation: Molecular docking studies to assess interactions with proteins involved in ER stress and inflammation. Results Summary: Favorable interactions with active residues of ATF4 and NF-kB proteins were observed, indicating potential development as medicinal agents .
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: The compound serves as a building block in the synthesis of various biologically active heterocyclic compounds . Methods of Application:
- Characterization: Analyzed using standard organic chemistry techniques. Results Summary: Enabled the formation of compounds with high biological potential, including modulators of σ-receptors and inhibitors of BACE-1 .
Antiviral Activity
Scientific Field
Virology Application Summary: Derivatives of the compound have shown promise in the treatment of viral infections, such as herpes and viral hepatitis B . Methods of Application:
- Evaluation: Assessed for antiviral efficacy against specific viral strains. Results Summary: Exhibited antiviral activity, suggesting potential use in therapeutic treatments .
Antitumor Activity
Scientific Field
Oncology Application Summary: The compound’s derivatives are being investigated for their antitumor properties . Methods of Application:
- Evaluation: Tested for cytotoxic effects on various cancer cell lines. Results Summary: Some derivatives displayed antitumor activity, indicating potential as cancer therapeutics .
This analysis provides a snapshot of the diverse applications of “Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate” in scientific research, showcasing its versatility and potential in various fields of pharmacology and medicinal chemistry.
Antidiabetic Activity
Scientific Field
Endocrinology Application Summary: This compound has been investigated for its potential as an antidiabetic agent, particularly as a part of the dipeptidyl peptidase-4 (DPP-4) inhibitor class . Methods of Application:
- Evaluation: In vitro assays to measure the increase in Glucagon-like peptide-1 (GLP-1) levels. Results Summary: The inhibition of DPP-4 enzyme led to an increase in GLP-1, which in turn stimulated insulin release and lowered blood glucose levels .
Synthetic Methodology Development
Scientific Field
Synthetic Chemistry Application Summary: The compound is used in developing new synthetic methodologies for constructing complex molecular architectures . Methods of Application:
- Characterization: Analyzed using advanced spectroscopic methods. Results Summary: Enabled the discovery of new synthetic pathways, enhancing the toolbox available for organic chemists .
Heterocyclic Chemistry
Scientific Field
Heterocyclic Chemistry Application Summary: The compound’s derivatives are crucial in the synthesis of 1,5-naphthyridines, which have significant importance in medicinal chemistry due to their biological activities . Methods of Application:
- Characterization: Characterized by their reactivity with various reagents. Results Summary: The synthesis and reactivity studies of 1,5-naphthyridines have expanded the understanding of these heterocycles’ properties and applications .
Pharmacological Research
Scientific Field
Pharmacology Application Summary: The compound has been a subject of pharmacological research, exploring its neuroprotective and anti-neuroinflammatory properties . Methods of Application:
- Evaluation: Molecular docking studies and gene/protein expression analyses. Results Summary: The compounds demonstrated promising neuroprotective and anti-inflammatory properties, indicating potential development as therapeutic agents .
Inflammation Research
Scientific Field
Inflammation Research Application Summary: The compound’s ability to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway has been studied . Methods of Application:
- Evaluation: Gene and protein expression studies related to inflammation and ER stress. Results Summary: The study indicated that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as anti-inflammatory agents .
Neurodegenerative Disease Research
Scientific Field
Neurology Application Summary: The compound’s derivatives have been studied for their potential use in treating neurodegenerative diseases . Methods of Application:
properties
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-14-7(13)4-5-6(12)8-2-3-11(5)10-9-4/h2-3H2,1H3,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJUSYZUKBHHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)NCCN2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143625 | |
| Record name | Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate | |
CAS RN |
1039766-71-6 | |
| Record name | Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039766-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431993.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B1431999.png)
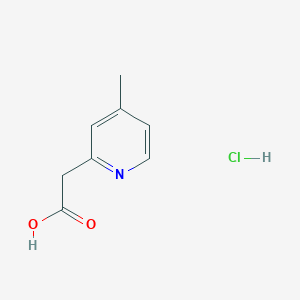
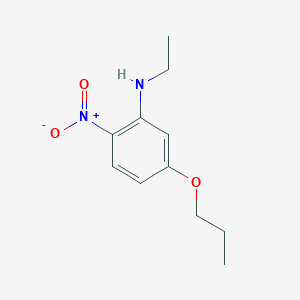
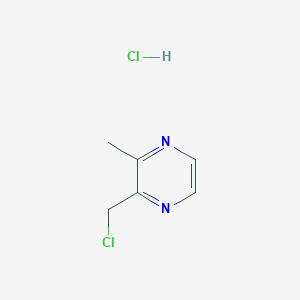
![4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene](/img/structure/B1432006.png)
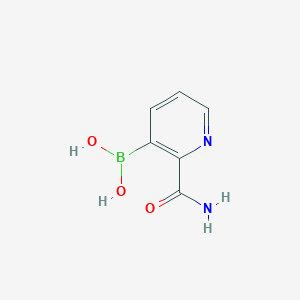
![3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol](/img/structure/B1432009.png)
